4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline
Description
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline is an organic compound with a complex structure that includes an aminoethyl group, a diethylamino group, and a methoxy group attached to an aniline ring
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-(2-aminoethyl)-N,N-diethyl-3-methoxyaniline |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)12-7-6-11(8-9-14)13(10-12)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3 |
InChI Key |
ARFNWZZYEGXGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)CCN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline typically involves multiple steps. One common method starts with the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. This intermediate is then reduced to 3-methoxy-4-aminophenylamine. The final step involves the alkylation of this intermediate with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: Lacks the methoxy and diethylamino groups, making it less versatile in chemical reactions.
N,N-Diethyl-3-methoxyaniline: Lacks the aminoethyl group, reducing its potential for biological interactions.
4-(2-Aminoethyl)-N,N-dimethylaniline: Similar structure but with dimethyl groups instead of diethyl, affecting its chemical and biological properties.
Uniqueness
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific molecular interactions.
Biological Activity
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxyaniline with appropriate alkylating agents to introduce the diethylamino and aminoethyl groups. Various synthetic routes have been explored, including conventional and microwave-assisted methods, which enhance yield and purity.
Antimalarial Activity
Recent studies indicate that derivatives of this compound exhibit significant antimalarial activity. For instance, compounds related to this structure were evaluated against Plasmodium falciparum, showing promising IC50 values ranging from 1.24 to 4.77 µg/mL for chloroquine-sensitive strains and 2.11 to 3.60 µg/mL for chloroquine-resistant strains .
Inhibition Studies
Inhibition studies reveal that the compound acts by blocking specific enzymes critical for the survival of malaria parasites. The structure-activity relationship (SAR) suggests that modifications on the methoxy and amino groups can enhance potency against Pf-DHFR, a target enzyme in malaria treatment .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that:
- Methoxy Group : The presence of the methoxy group at the para position significantly enhances biological activity.
- Aminoethyl Chain : The length and branching of the amino chain influence the binding affinity to target enzymes.
- Diethylamino Group : This moiety is crucial for solubility and bioavailability, impacting pharmacokinetic properties.
Case Study 1: Antiparasitic Activity
A study focused on a series of N-(2-aminoethyl)-N-phenyl benzamides demonstrated that modifications similar to those seen in this compound led to compounds with excellent antiparasitic activity against Trypanosoma brucei. The most potent derivative showed an EC50 value of 0.001 µM, indicating high efficacy .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegeneration. The mechanism was attributed to inhibition of nitric oxide synthase (nNOS), suggesting a role for these compounds in treating neurodegenerative diseases .
Research Findings
| Compound | Activity | IC50/EC50 Values | Target |
|---|---|---|---|
| 4A12 | Antimalarial | 1.24–4.77 µg/mL | P. falciparum |
| 73 | Antiparasitic | EC50 = 0.001 µM | T. brucei |
| Related Compound | Neuroprotective | Not specified | nNOS |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline?
Answer:
The synthesis of this compound likely involves sequential alkylation and functionalization steps. A plausible route includes:
- Step 1: Alkylation of 3-methoxyaniline with diethyl sulfate or ethyl bromide to introduce the N,N-diethyl group, as demonstrated in similar N,N-diethylaniline derivatives .
- Step 2: Introduction of the 2-aminoethyl substituent via nucleophilic substitution or reductive amination. For example, reacting the intermediate with 2-chloroethylamine under basic conditions, analogous to methods used for nitrosoaniline derivatives in .
- Key considerations: Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH/temperature to avoid over-alkylation or side reactions.
Basic: What analytical techniques are critical for verifying the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns (e.g., methoxy at position 3, diethylamino groups). Compare chemical shifts with structurally related compounds, such as N,N-diethyl-3-methoxyaniline .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, as applied to nitrosoaniline derivatives in .
- UV/Vis Spectroscopy: Characterize electronic transitions (e.g., λmax ~255 nm for aromatic amines, similar to standards in ).
- Purity assessment: Employ HPLC with UV detection (≥98% purity threshold) and elemental analysis.
Advanced: How does the aminoethyl substituent influence the compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
The 2-aminoethyl group enhances nucleophilicity at the ethylamine moiety, enabling:
- Electrophilic aromatic substitution (EAS): The methoxy group (electron-donating) directs EAS to the para position, while the aminoethyl group may participate in intramolecular hydrogen bonding, altering reactivity (observed in analogs like 4-amino-3-nitro-N-(2-hydroxyethyl)aniline ).
- Coordination chemistry: The aminoethyl arm can act as a ligand for metal ions, as seen in boronate complexes of similar aniline derivatives .
- Experimental validation: Perform kinetic studies under varying pH and solvent conditions, comparing reaction rates with N,N-diethyl-3-methoxyaniline (lacking the aminoethyl group) .
Advanced: What strategies are effective for mitigating oxidative degradation during long-term storage?
Answer:
- Storage conditions: Store as a crystalline solid at -20°C under inert gas (N or Ar), following protocols for labile aniline derivatives like 4-ethyl-N-phenethylpiperidinamine hydrochloride .
- Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation.
- Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products.
Advanced: What pharmacological mechanisms could be explored given structural similarities to bioactive amines?
Answer:
- Receptor binding assays: Screen for affinity toward serotonin or dopamine receptors, as the aminoethyl moiety resembles neurotransmitter side chains (e.g., 4-(2-aminoethyl)-benzenesulfonyl fluoride’s role in seizure models ).
- Oxidative stress modulation: Assess ROS-scavenging activity using in vitro models (e.g., DPPH assay), leveraging the compound’s potential to stabilize free radicals via the methoxy and amino groups.
- Blood-brain barrier (BBB) permeability: Predict logP values (>1.6, similar to analogs in ) and validate with in situ perfusion models.
Advanced: How can computational methods aid in predicting the compound’s physicochemical properties?
Answer:
- Molecular dynamics (MD) simulations: Model solvation free energy and partition coefficients (logP) using software like Schrödinger Suite. Compare results with experimental HPLC-derived logP values.
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and electrophilic attack sites.
- ADMET profiling: Use platforms like SwissADME to estimate bioavailability, toxicity, and metabolic pathways.
Advanced: What contradictions exist in reported spectral data for structurally related compounds, and how should researchers address them?
Answer:
- Discrepancies in NMR shifts: Variations in chemical shifts (e.g., para vs. meta substitution in diethylaminoanilines ) may arise from solvent effects or proton exchange. Mitigate by standardizing solvent (DMSO-d or CDCl) and temperature.
- HRMS accuracy: Ensure calibration with internal standards (e.g., sodium trifluoroacetate) to resolve mass accuracy conflicts, as emphasized in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
